Aragonite (Ca(CO3)) (9CI)

概要

説明

Aragonite is a naturally occurring mineral form of calcium carbonate (Ca(CO3)). It is one of the three most common polymorphs of calcium carbonate, the others being calcite and vaterite . Aragonite is typically found in marine environments, forming the shells and skeletons of many marine organisms, as well as in hot springs and caves . It is characterized by its orthorhombic crystal structure, which distinguishes it from the trigonal structure of calcite .

準備方法

Synthetic Routes and Reaction Conditions

Aragonite can be synthesized through various methods, including the carbonation process, where calcium hydroxide reacts with carbon dioxide under controlled conditions . Another method involves the precipitation of calcium carbonate from seawater, which can be optimized by adjusting factors such as temperature, pH, and the presence of biomolecules . The use of aspartic acid, for example, has been shown to influence the structure and morphology of the precipitated aragonite .

Industrial Production Methods

Industrial production of aragonite often involves the precipitation of calcium carbonate from solutions containing calcium ions and carbonate ions. This can be achieved through the carbonation process, where carbon dioxide is bubbled through a calcium hydroxide solution . The conditions, such as temperature and concentration, are carefully controlled to favor the formation of aragonite over other polymorphs like calcite .

化学反応の分析

Types of Reactions

Aragonite, like other forms of calcium carbonate, undergoes several types of chemical reactions. These include:

Thermal Decomposition: When heated, aragonite decomposes to form calcium oxide (CaO) and carbon dioxide (CO2).

Acid-Base Reactions: Aragonite reacts with acids to produce calcium ions, carbon dioxide, and water.

Common Reagents and Conditions

Major Products

Calcium Oxide (CaO): Produced through the thermal decomposition of aragonite.

Calcium Chloride (CaCl2): Formed when aragonite reacts with hydrochloric acid.

科学的研究の応用

Aragonite has a wide range of applications in scientific research, including:

Biomineralization Studies: Aragonite is a key component in the study of biomineralization processes, particularly in marine organisms.

Geological Research: Its presence in sedimentary rocks and marine sediments makes it important for understanding geological processes and carbon cycling.

Material Science: Aragonite’s unique properties are utilized in the development of advanced materials, including nanostructured materials and composites.

Environmental Science: It plays a role in carbon sequestration and the study of carbon recycling pathways in the Earth’s interior.

作用機序

The mechanism by which aragonite exerts its effects is primarily related to its crystal structure and chemical composition. The orthorhombic structure of aragonite allows it to interact with various ions and molecules in its environment, influencing processes such as biomineralization and carbon sequestration . The presence of calcium ions in aragonite makes it a crucial component in biological systems, where it contributes to the formation of shells and skeletons in marine organisms .

類似化合物との比較

Aragonite is often compared with other polymorphs of calcium carbonate, such as calcite and vaterite:

Calcite: Calcite has a trigonal crystal structure, making it more stable under ambient conditions compared to aragonite.

Vaterite: Vaterite has a hexagonal crystal structure and is the least stable of the three polymorphs.

Aragonite’s unique orthorhombic structure and stability under specific conditions make it distinct from these other polymorphs, providing it with unique properties and applications .

生物活性

Aragonite, a polymorph of calcium carbonate (CaCO3), plays a significant role in biological systems, particularly in marine environments. This article delves into the biological activity of aragonite, exploring its formation mechanisms, interactions with biological entities, and implications for marine ecosystems.

Overview of Aragonite

Aragonite is characterized by its orthorhombic crystal structure and is commonly found in marine organisms such as corals and mollusks. Its biological significance stems from its role in biomineralization processes, where organisms utilize aragonite for structural support and protection.

Mechanisms of Aragonite Formation

The formation of aragonite in biological systems is influenced by various factors, including ionic composition, pH levels, and the presence of biomolecules. Key studies have highlighted the following mechanisms:

- Biomineralization by Coral Cells : Research on Pocillopora damicornis demonstrates that aragonite crystallization can occur in primary cell cultures. The study showed a transient increase in alkaline phosphatase (ALP) activity, which correlated with aragonite precipitation. Modifying the ionic formulation of the medium affected both ALP activation and aragonite precipitation timing .

- Bacterial Mediation : Bacteria such as Bacillus licheniformis play a crucial role in the incorporation of magnesium ions (Mg²⁺) into aragonite. Studies indicate that higher Mg²⁺ concentrations enhance aragonite formation through bacterial metabolic processes that increase local pH and carbonate alkalinity . The presence of extracellular polymeric substances (EPS) from bacteria aids in ion absorption, creating conditions favorable for aragonite nucleation .

Biological Interactions and Implications

Aragonite's biological activity extends beyond mere structural formation. It influences various ecological interactions:

- Coral Reef Formation : Aragonite is fundamental to coral reef ecosystems. The ability of corals to secrete aragonite is essential for reef-building processes. Variations in seawater chemistry, particularly Mg/Ca ratios, affect the prevalence of aragonite-forming species .

- Fluorine Incorporation : Recent studies suggest that aragonite can incorporate fluorine more readily than calcite. This incorporation may serve as an indicator of past oceanic conditions and can influence the biological responses of marine organisms to changing environmental parameters .

1. Coral Biomineralization

A study focusing on octocorals examined the evolutionary aspects of calcification and biomineralization processes. It highlighted gaps in understanding how different species utilize aragonite versus calcite for skeletal formation, suggesting potential research avenues to explore molecular mechanisms further .

2. Experimental Conditions

Research conducted under varying seawater conditions demonstrated that certain hypercalcifying organisms could only thrive during specific periods favoring either calcite or aragonite seas. This indicates a direct link between environmental chemistry and biological activity related to aragonite formation .

Data Tables

Research Findings

Recent findings emphasize the complexity of aragonite's role in biology:

- Influence of Biomolecules : The presence of specific amino acids and organic compounds enhances Mg²⁺ incorporation into aragonite crystals, thereby influencing their structural properties and stability .

- Environmental Sensitivity : The ability of marine organisms to adapt their mineralization processes based on environmental changes underscores the ecological significance of aragonite .

特性

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXNYLLNIKZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

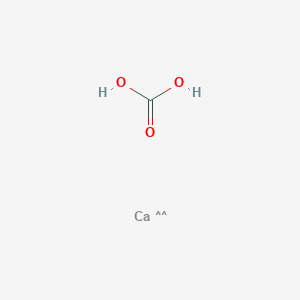

Canonical SMILES |

C(=O)(O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163829 | |

| Record name | Aragonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-34-1, 3983-19-5, 14791-73-2, 13397-26-7 | |

| Record name | Calcium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aragonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14791-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13397-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aragonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014791732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aragonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。